2-Sulfanylideneimidazolidine-1-carbaldehyde
Description
2-Sulfanylideneimidazolidine-1-carbaldehyde is a heterocyclic compound with the molecular formula C4H6N2OS It is known for its unique structure, which includes a thioxo group attached to an imidazolidine ring
Properties
IUPAC Name |
2-sulfanylideneimidazolidine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c7-3-6-2-1-5-4(6)8/h3H,1-2H2,(H,5,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZXDIZHRQESIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954379-26-1 | |
| Record name | 2-sulfanylideneimidazolidine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylideneimidazolidine-1-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylideneimidazolidine-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The imidazolidine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
2-Sulfanylideneimidazolidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-sulfanylideneimidazolidine-1-carbaldehyde involves its interaction with specific molecular targets. The thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and proteins. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Thioxo-1-imidazolidinecarbaldehyde
- Imidazole derivatives
- Indole derivatives
Comparison: 2-Sulfanylideneimidazolidine-1-carbaldehyde is unique due to its thioxo group, which imparts distinct chemical and biological propertiesFor instance, while imidazole derivatives are widely used in pharmaceuticals, this compound’s unique structure offers potential in niche applications such as specialized catalysts and novel therapeutic agents .
Biological Activity
2-Sulfanylideneimidazolidine-1-carbaldehyde, a compound characterized by its thioxo group, has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thioxo group (S=C) that is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. Preliminary studies suggest that the compound may inhibit certain enzymatic activities, contributing to its antimicrobial and anti-inflammatory effects. The thioxo group is believed to play a significant role in these interactions, affecting various biochemical pathways.
Target Enzymes
- Microbial Enzymes : The compound has been shown to inhibit enzymes critical for microbial metabolism, leading to cell death in various pathogens.
- Inflammatory Pathways : It may also interact with enzymes involved in inflammatory responses, potentially reducing inflammation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have demonstrated its efficacy in inhibiting the growth of pathogenic microorganisms.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. In animal models, it has been observed to reduce markers of inflammation, suggesting its utility in treating inflammatory conditions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Properties
In another investigation, the anti-inflammatory properties of the compound were assessed using an animal model of arthritis. The results showed a significant decrease in inflammation markers compared to control groups, indicating potential therapeutic applications in managing inflammatory diseases.
Medicinal Chemistry
The unique structure of this compound makes it a valuable intermediate in synthesizing complex heterocyclic compounds with potential therapeutic applications.
Material Science
Due to its chemical properties, this compound is also being explored for use as a catalyst in various chemical reactions and the development of new materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
